3-Bromopyrrolidine hydrochloride

TLR7 agonists immuno-oncology vaccine adjuvants

3-Bromopyrrolidine hydrochloride (CAS 952748-39-9) is a halogenated pyrrolidine building block with the molecular formula C₄H₉BrClN and a molecular weight of 186.48 g/mol, typically supplied at ≥95% purity. The compound features a secondary amine within a five-membered ring, with a bromine substituent at the 3-position, classifying it as a privileged scaffold in medicinal chemistry: pyrrolidine rings are ranked among the top five most common non-aromatic N-heterocycles and are featured in 37 FDA-approved drugs.

Molecular Formula C4H9BrClN
Molecular Weight 186.48
CAS No. 952748-39-9
Cat. No. B2927549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrrolidine hydrochloride
CAS952748-39-9
Molecular FormulaC4H9BrClN
Molecular Weight186.48
Structural Identifiers
SMILESC1CNCC1Br.Cl
InChIInChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H
InChIKeyGCKYGRPMTUNGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromopyrrolidine Hydrochloride (CAS 952748-39-9): Technical Baseline for Procurement


3-Bromopyrrolidine hydrochloride (CAS 952748-39-9) is a halogenated pyrrolidine building block with the molecular formula C₄H₉BrClN and a molecular weight of 186.48 g/mol, typically supplied at ≥95% purity . The compound features a secondary amine within a five-membered ring, with a bromine substituent at the 3-position, classifying it as a privileged scaffold in medicinal chemistry: pyrrolidine rings are ranked among the top five most common non-aromatic N-heterocycles and are featured in 37 FDA-approved drugs [1]. The hydrochloride salt form enhances stability and handling compared to the free base. This compound serves as a key intermediate for constructing 3-substituted pyrrolidine derivatives through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

3-Bromopyrrolidine Hydrochloride: Why In-Class Halopyrrolidine Substitution Is Not Trivial


Although 3-chloropyrrolidine hydrochloride (CAS 10603-47-1) and 3-iodopyrrolidine share the same pyrrolidine core, their divergent reactivity profiles preclude simple interchange. The carbon-bromine bond (C-Br) exhibits a distinct balance of bond dissociation energy and polarizability compared to C-Cl (stronger bond, lower leaving-group propensity) and C-I (weaker bond, higher cost and stability concerns), directly impacting cross-coupling efficiency and substitution chemistry [1]. More critically, in target biology, the ring size of the N-heterocycle derived from the 3-bromopyrrolidine intermediate profoundly influences receptor pharmacology: in TLR7/8 agonist programs, pyrrolidine-based oxoadenines demonstrated 2- to 7-fold greater potency than azetidine analogs and distinct selectivity profiles versus piperidine derivatives in the HEK293-hTLR7 NFκB reporter assay [2]. These quantitative structure-activity differences mean that substituting a chloro-, iodo-, or differently sized heterocyclic building block will not yield an equivalent biological or synthetic outcome.

3-Bromopyrrolidine Hydrochloride: Quantitative Differential Evidence Against Comparators


TLR7 Potency: Pyrrolidine-Derived Oxoadenines vs. Azetidine and Piperidine Analogs

In the 8-oxoadenine TLR7/8 agonist series (ACS Omega, 2019), oxoadenines bearing a 3-pyrrolidinylalkyl moiety (synthesized from 3-bromopyrrolidine) were systematically compared to azetidine and piperidine congeners in a head-to-head HEK293-hTLR7 NFκB reporter assay [1]. Pyrrolidine derivatives 4a,d and 4b,e exhibited 2- to 7-fold higher hTLR7 potency than the corresponding azetidine derivatives 3a and 3b across linker lengths n = 0–2. Replacing the primary amine group with an azetidine ring (3c) increased hTLR7 potency by 42-fold, and further ring expansion from azetidine (3c) to pyrrolidine (4c, 4f) increased hTLR7 potency by an additional 3-fold. In the ethyl linker series, hTLR7 potency increased with increasing ring size: azetidine < pyrrolidine < piperidine [1].

TLR7 agonists immuno-oncology vaccine adjuvants

(R) vs. (S) Chirality: Enantiomer-Dependent TLR7 Potency Differentiation

Within the pyrrolidine-derived oxoadenine series, both (R) and (S) enantiomers of 3-pyrrolidinylalkyl oxoadenines were independently synthesized and evaluated in the HEK293-hTLR7 NFκB reporter assay [1]. The (R) isomers 4a–c were 1.6- to 4-fold more potent hTLR7 agonists than the corresponding (S) isomers 4d–f. This enantiomer-specific potency advantage is directly attributable to the chiral configuration of the starting 3-bromopyrrolidine hydrochloride, making (R)-3-bromopyrrolidine hydrochloride (CAS 1354010-12-0) the preferred building block for maximizing TLR7 agonist activity.

chiral pyrrolidines stereochemistry-activity relationship TLR7 selectivity

Ring-Size SAR: Pyrrolidine vs. Azetidine vs. Piperidine in Cytokine Induction Selectivity

Beyond potency, the ring size of the N-heterocycle derived from the 3-bromopyrrolidine intermediate controls functional selectivity in human PBMCs [1]. Azetidinyl and pyrrolidinyl oxoadenines with no carbon linker (3a, 4a, 4d) were specific inducers of IFNα over TNFα, whereas piperidine derivatives induced both cytokines at measurable levels. This differential cytokine induction profile means that the pyrrolidine scaffold offers a selectivity window not achievable with piperidine, which is critical for minimizing systemic inflammatory responses in vaccine adjuvant applications.

cytokine induction IFNα specificity immune modulation

Synthesis Advantage: Self-Quaternization Elimination in 3-Bromopyrrolidine Preparation

A recognized challenge in halopyrrolidine synthesis is self-quaternization, where the nucleophilic pyrrolidine nitrogen attacks the alkyl halide product, forming undesired quaternary ammonium salts and reducing yield. A unique synthetic technique for preparing 1-substituted-3-bromopyrrolidines, disclosed in the peer-reviewed literature, virtually eliminates self-quaternization, enabling efficient access to this scaffold [1]. This methodological advance is specific to the brominated series and provides a reproducible, high-yielding route that is not universally applicable to chloro- or iodo- analogs without re-optimization, making bromide the halogen of choice for scalable pyrrolidine functionalization.

halopyrrolidine synthesis process chemistry quaternization suppression

3-Bromopyrrolidine Hydrochloride: High-Impact Application Scenarios for Scientific Procurement


Development of Next-Generation TLR7/8 Agonist Vaccine Adjuvants

For teams developing oxoadenine-based TLR7/8 agonists as vaccine adjuvants, (R)-3-bromopyrrolidine hydrochloride is the preferred chiral building block. SAR data demonstrates that pyrrolidine-derived oxoadenines achieve 2- to 7-fold greater hTLR7 potency than azetidine analogs, and (R) enantiomers confer a 1.6- to 4-fold potency advantage over (S) enantiomers in the HEK293-hTLR7 NFκB reporter assay [1]. Additionally, pyrrolidine derivatives provide IFNα-selective induction from human PBMCs without concomitant TNFα release, a critical safety advantage for adjuvant applications where systemic inflammation must be minimized [1].

Synthesis of 3-Aryl Pyrrolidines via Palladium-Catalyzed Cross-Coupling

3-Bromopyrrolidine hydrochloride is an ideal electrophilic partner for palladium-catalyzed (hetero)arylation/reduction cascade reactions that yield 3-aryl pyrrolidines—potent and selective ligands for serotonin and dopamine receptors [2]. The bromine atom at the 3-position facilitates oxidative addition with Pd(0) catalysts, enabling broad substrate scope with (hetero)aryl bromides and 1-benzyl-3-pyrroline under bench-stable, non-anhydrous conditions. This reactivity profile is superior to the chloro analog, which requires more forcing conditions for oxidative addition.

Scalable Synthesis of 1-Substituted-3-Bromopyrrolidines for Medicinal Chemistry Libraries

When constructing libraries of N-substituted pyrrolidine derivatives, 3-bromopyrrolidine hydrochloride enables high-yielding syntheses using a method that virtually eliminates self-quaternization side reactions [3]. This is a key differentiator from other halopyrrolidines, where quaternization leads to yield loss and purification challenges. Procurement of the hydrochloride salt further simplifies handling, as the free base is prone to hygroscopicity and gradual decomposition.

Enantioselective Synthesis of 2-Substituted-3-Bromopyrrolidines via Bromoaminocyclization

For asymmetric synthesis programs, 3-bromopyrrolidine derivatives can be accessed with high enantioselectivity via amino-thiocarbamate-catalyzed bromoaminocyclization of 1,2-disubstituted olefinic amides [4]. This catalytic enantioselective route provides direct access to chiral 2-substituted-3-bromopyrrolidines, which are versatile intermediates for further functionalization. The bromine atom serves a dual purpose: directing cyclization regiochemistry and providing a synthetic handle for subsequent cross-coupling reactions.

Quote Request

Request a Quote for 3-Bromopyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.